molecular formula C22H24Cl2N2 B11969726 1,4-Bis-(3-phenyl-prop-2-ynyl)-piperazine, dihydrochloride

1,4-Bis-(3-phenyl-prop-2-ynyl)-piperazine, dihydrochloride

Cat. No.: B11969726
M. Wt: 387.3 g/mol
InChI Key: ZVWQWFDCOBVXBI-UHFFFAOYSA-N
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Description

1,4-Bis-(3-phenyl-prop-2-ynyl)-piperazine, dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two phenyl-prop-2-ynyl groups attached to a piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis-(3-phenyl-prop-2-ynyl)-piperazine, dihydrochloride typically involves the reaction of piperazine with phenyl-prop-2-ynyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis-(3-phenyl-prop-2-ynyl)-piperazine, dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl-prop-2-ynyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Bis-(3-phenyl-prop-2-ynyl)-piperazine, dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis-(3-phenyl-prop-2-ynyl)-piperazine, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis-(3-phenyl-prop-2-ynyl)-piperazine
  • 1,4-Bis-(3-phenyl-prop-2-ynyl)-piperazine, monohydrochloride
  • 1,4-Bis-(3-phenyl-prop-2-ynyl)-piperazine, trihydrochloride

Uniqueness

1,4-Bis-(3-phenyl-prop-2-ynyl)-piperazine, dihydrochloride is unique due to its specific dihydrochloride form, which may confer distinct solubility, stability, and reactivity properties compared to its mono- or trihydrochloride counterparts. These differences can influence its suitability for various applications and its overall effectiveness in scientific research.

Properties

Molecular Formula

C22H24Cl2N2

Molecular Weight

387.3 g/mol

IUPAC Name

1,4-bis(3-phenylprop-2-ynyl)piperazine;dihydrochloride

InChI

InChI=1S/C22H22N2.2ClH/c1-3-9-21(10-4-1)13-7-15-23-17-19-24(20-18-23)16-8-14-22-11-5-2-6-12-22;;/h1-6,9-12H,15-20H2;2*1H

InChI Key

ZVWQWFDCOBVXBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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